2,6-Diaminotoluene-d3

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

2,6-Diaminotoluene-d3 (CAS 362049-58-9), also known as 2-(trideuteriomethyl)benzene-1,3-diamine, is a deuterium-labeled analog of the industrial chemical intermediate 2,6-diaminotoluene (2,6-DAT). It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2,6-DAT in complex biological and environmental matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C7H10N2
Molecular Weight 125.189
CAS No. 362049-58-9
Cat. No. B584937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminotoluene-d3
CAS362049-58-9
Synonyms2-(Methyl-d3)-1,3-benzenediamine;  Toluene-2,6-diamine-d3;  1,3-Diamino-2-(methyl-d3)benzene;  2,6-Diamino-1-(methyl-d3)benzene;  2,6-Toluylenediamine-d3;  2,6-Tolylenediamine-d3;  2-(Methyl-d3)-1,3-_x000B_benzenediamine;  2-(Methyl-d3)-1,3-phenylenediamine;  2-(M
Molecular FormulaC7H10N2
Molecular Weight125.189
Structural Identifiers
SMILESCC1=C(C=CC=C1N)N
InChIInChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3/i1D3
InChIKeyRLYCRLGLCUXUPO-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminotoluene-d3 (CAS 362049-58-9): Deuterated Aromatic Diamine for Quantitative Mass Spectrometry and Isomer-Specific Toxicological Research


2,6-Diaminotoluene-d3 (CAS 362049-58-9), also known as 2-(trideuteriomethyl)benzene-1,3-diamine, is a deuterium-labeled analog of the industrial chemical intermediate 2,6-diaminotoluene (2,6-DAT). It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2,6-DAT in complex biological and environmental matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As a non-carcinogenic isomer among the diaminotoluenes, 2,6-DAT exhibits distinct toxicological properties compared to its established carcinogenic analog, 2,4-diaminotoluene, making this deuterated standard essential for regulatory compliance and mechanistic toxicology studies [2].

2,6-Diaminotoluene-d3 (CAS 362049-58-9): Why Unlabeled 2,6-DAT or Other Isomers Cannot Substitute for Quantification and Toxicological Assessment


Direct substitution of 2,6-Diaminotoluene-d3 with unlabeled 2,6-diaminotoluene (2,6-DAT) or other isotopologues fails to meet the analytical and regulatory requirements for which this specific deuterated standard is designed. In LC-MS/MS quantification, unlabeled 2,6-DAT is chromatographically indistinguishable from endogenous analyte, preventing accurate baseline correction for matrix effects and ion suppression [1]. Furthermore, the use of alternative deuterated isomers, such as 2,4-Diaminotoluene-d3, would introduce significant quantification errors in studies requiring isomer-specific resolution, as 2,4-DAT and 2,6-DAT are often co-analyzed due to their co-occurrence as degradation products of polyurethane materials [2]. Finally, toxicological studies demand the precise non-carcinogenic 2,6-isomer profile; using the carcinogenic 2,4-DAT standard would confound genotoxicity and metabolic activation data, as the two isomers exhibit markedly different abilities to induce CYP1A enzymes and bind to the Ah receptor [3].

2,6-Diaminotoluene-d3 (CAS 362049-58-9): Quantitative Evidence of Differentiation for Analytical and Toxicological Applications


Isotopic Purity and Mass Shift for Unambiguous LC-MS/MS Quantification of 2,6-DAT

2,6-Diaminotoluene-d3 offers a consistent +3 Da mass shift (M+3) relative to unlabeled 2,6-DAT, providing a distinct isotopic envelope for accurate quantification via isotope dilution mass spectrometry. Suppliers report isotopic purity of ≥97 atom % D, with a calculated molecular weight of 125.10 g/mol (by atom % calculation) compared to 122.17 g/mol for the unlabeled compound [1]. This mass difference ensures that the deuterated internal standard co-elutes with the native analyte but is spectrometrically resolved, enabling precise correction for matrix-induced ion suppression or enhancement effects.

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Isomer-Specific Toxicological Profiling: Ah Receptor Binding and CYP1A Induction

In comparative in vitro studies, 2,6-diaminotoluene (the unlabeled form) demonstrates a fundamentally different toxicological mechanism from its carcinogenic isomer, 2,4-diaminotoluene. 2,6-Diaminotoluene fails to bind to the hepatic cytosolic aromatic hydrocarbon (Ah) receptor, even at concentrations as high as 5 x 10⁻⁴ M, whereas 2,4-diaminotoluene exhibits clear receptor binding affinity [1]. Consequently, 2,6-diaminotoluene does not induce CYP1A activity or its own metabolic activation to genotoxic intermediates, in stark contrast to the autoinduction capability of 2,4-diaminotoluene [1].

Toxicology Carcinogenicity Ah Receptor CYP1A Induction

Validated Chromatographic Resolution of Diaminotoluene Isomers in Biological Matrices

A validated reversed-phase HPLC method for urinary diaminotoluenes demonstrates the analytical necessity of isomer-specific deuterated standards. The method achieves baseline resolution of 2,4- and 2,6-toluenediamine isomers, with reported recovery rates ranging from 63.67% to 78.90% for the 2,6-isomer in spiked urine samples, and a precision of <5% relative standard deviation (RSD) [1]. Without the use of a co-eluting deuterated internal standard like 2,6-Diaminotoluene-d3, matrix effects in urine or plasma would significantly degrade the accuracy and reproducibility of these measurements, particularly at the low ng/mL concentrations relevant to human biomonitoring.

Bioanalysis HPLC Method Validation Biomonitoring

Defined Physicochemical Purity and Storage Specifications for Reproducible Research

Commercial specifications for 2,6-Diaminotoluene-d3 define a chemical purity of ≥98% (CP) and a melting point of 104–106 °C (lit.) for the deuterated solid, compared to a melting point of 102–104 °C for the unlabeled 2,6-diaminotoluene [1]. The product is an off-white to pale grey solid with recommended storage at 2–8°C, protected from light and air to prevent oxidative degradation [2]. These defined parameters ensure lot-to-lot consistency essential for long-term analytical studies and regulatory submissions.

Chemical Purity Stability Quality Control

2,6-Diaminotoluene-d3 (CAS 362049-58-9): Critical Application Scenarios for Analytical, Toxicological, and Industrial Hygiene Laboratories


Quantitative LC-MS/MS Bioanalysis of 2,6-Diaminotoluene in Urine and Plasma for Occupational Exposure Monitoring

Industrial hygiene laboratories require a validated method to quantify 2,6-DAT in biological fluids from workers exposed to toluene diisocyanate (TDI). 2,6-Diaminotoluene-d3 serves as the ideal internal standard to correct for matrix effects and ion suppression in LC-MS/MS, ensuring the method meets the required precision (<5% RSD) and recovery (63–79%) for regulatory biomonitoring programs [1].

Isomer-Specific Toxicological Studies Differentiating Carcinogenic 2,4-DAT from Non-Carcinogenic 2,6-DAT

In mechanistic toxicology, the use of 2,6-Diaminotoluene-d3 enables precise spiking experiments to trace the metabolic fate and genotoxic potential of the 2,6-isomer, without confounding results from the carcinogenic 2,4-isomer. This is critical given that 2,6-DAT fails to bind the Ah receptor (up to 5 x 10⁻⁴ M) and does not induce CYP1A1, whereas 2,4-DAT exhibits both activities [2].

Environmental Fate and Degradation Studies of Polyurethane Materials

Researchers studying the hydrolysis of polyurethane foam implants or coatings use 2,6-Diaminotoluene-d3 to accurately measure the release of 2,6-DAT into surrounding media. The deuterated standard allows for the precise quantification of this specific isomer in complex environmental or simulated biological matrices, aiding in risk assessment and material safety evaluations [3].

Method Development and Validation for Regulatory Compliance in Chemical Manufacturing

Quality control laboratories in chemical manufacturing facilities that produce or use diaminotoluenes rely on 2,6-Diaminotoluene-d3 as a high-purity (98% CP) reference standard for developing and validating HPLC or GC-MS methods. The defined melting point (104–106 °C) and isotopic purity (97 atom % D) provide the traceability required for ISO 17025 accreditation and FDA method submissions [4].

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